Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro-

Description

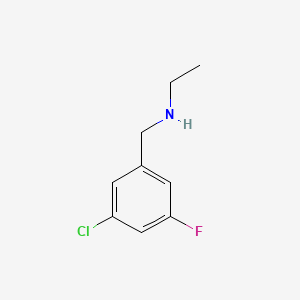

Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- (CAS: 90389-73-4 as hydrochloride; InChIKey: GUQUBIDXRKHURR-UHFFFAOYSA-N) is a substituted benzylamine derivative featuring a benzene ring with chlorine at position 3, fluorine at position 5, and an ethyl group attached to the amine nitrogen. This compound is structurally classified as a secondary amine due to the N-ethyl substitution.

Properties

CAS No. |

90390-35-5 |

|---|---|

Molecular Formula |

C9H11ClFN |

Molecular Weight |

187.64 g/mol |

IUPAC Name |

N-[(3-chloro-5-fluorophenyl)methyl]ethanamine |

InChI |

InChI=1S/C9H11ClFN/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3 |

InChI Key |

GUQUBIDXRKHURR-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC(=CC(=C1)Cl)F |

Origin of Product |

United States |

Scientific Research Applications

Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-chloro-N-ethyl-5-fluoro-benzenemethanamine , differing in substituent positions, functional groups, or core frameworks:

Table 1: Structural Comparison of Key Analogues

Physicochemical and Functional Differences

Electronic Effects

- Trifluoromethyl (CF₃) Groups : Compounds like 1-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanamine exhibit enhanced electron-withdrawing effects due to the CF₃ group, increasing electrophilicity compared to the target compound’s fluorine at C5 .

Steric and Solubility Considerations

- N-Ethyl vs. Primary Amines : The target compound’s N-ethyl group introduces steric hindrance, reducing nucleophilicity compared to primary amines like 3-Fluoro-5-(trifluoromethyl)benzylamine .

- Benzothiophene Core : The benzothiophene derivative (CAS: 16584-09-1) has a sulfur-containing heterocycle, increasing lipophilicity and altering π-π stacking interactions in biological systems .

Biological Activity

Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro-, is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article provides a detailed examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- can be summarized as follows:

- Chemical Formula : CHClF

- Molecular Weight : 201.66 g/mol

- IUPAC Name : 3-Chloro-N-ethyl-5-fluorobenzenemethanamine

This compound features a benzene ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 5-position, along with an ethylamino side chain.

Anticancer Activity

Research indicates that Benzenemethanamine derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown to inhibit cellular proliferation in various cancer cell lines, suggesting that Benzenemethanamine may share these properties. The mechanisms are often linked to the inhibition of key signaling pathways involved in cell growth and survival.

- Inhibition of Microtubule Assembly : Some analogs have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells. For example, compounds that destabilize microtubules can trigger cell cycle arrest and apoptosis by enhancing caspase activity .

- Targeting Kinases : Certain derivatives have demonstrated inhibitory effects on kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers. For instance, a related compound exhibited an IC value of 0.93 μM against EGFR kinase .

Other Biological Activities

In addition to anticancer effects, Benzenemethanamine derivatives may possess other biological activities:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures may exhibit antimicrobial activity against various pathogens .

- Antioxidant Activity : There is emerging evidence that these compounds may also function as antioxidants, mitigating oxidative stress in biological systems .

Table of Biological Activities

| Activity Type | Assay Type | IC (µM) | Reference |

|---|---|---|---|

| Anticancer (EGFR) | Inhibition Assay | 0.93 | |

| Microtubule Disruption | Cellular Assay | 20.0 | |

| Antimicrobial | Zone of Inhibition | Varies | |

| Antioxidant | DPPH Scavenging | Not Specified |

Detailed Research Findings

- Anticancer Studies : In vitro studies have shown that derivatives of Benzenemethanamine can induce apoptosis in breast cancer cell lines by activating caspase pathways and causing morphological changes indicative of programmed cell death .

- Microtubule Destabilization : Research on structurally related compounds has indicated their ability to inhibit microtubule assembly significantly, which is crucial for cancer cell division .

- Potential for Drug Development : Given the promising results from various assays, there is ongoing interest in developing these compounds into therapeutic agents for cancer treatment. The structural modifications on the benzene ring appear to play a crucial role in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.